molecular formula C13H16N2 B2704740 (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine CAS No. 2248172-71-4

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Cat. No.: B2704740
CAS No.: 2248172-71-4
M. Wt: 200.285
InChI Key: GHKLKMQYFVQRJF-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.

    Alkylation: The quinoline derivative is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the propan-1-amine side chain.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated resolution techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as a ligand in biological assays and its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    Quinoline: The parent compound with a simpler structure and different reactivity.

    Tetrahydroquinoline: A reduced form of quinoline with distinct chemical and biological properties.

Uniqueness

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-amine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity. This makes it a valuable compound for studying enantioselective interactions in biological systems and for developing chiral drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-7-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLKMQYFVQRJF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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